molecular formula C5H5F3O2 B1197229 1,1,1-Trifluoro-2,4-pentanedione CAS No. 367-57-7

1,1,1-Trifluoro-2,4-pentanedione

Cat. No.: B1197229
CAS No.: 367-57-7
M. Wt: 154.09 g/mol
InChI Key: SHXHPUAKLCCLDV-UHFFFAOYSA-N
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Description

. It is a colorless liquid that belongs to the class of β-diketones. This compound is notable for its use as a precursor to heterocycles, such as pyrazoles, and metal chelates .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-2,4-pentanedione is unique due to its balance of reactivity and stability, attributed to the presence of three fluorine atoms. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

1,1,1-trifluoropentane-2,4-dione
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InChI

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHXHPUAKLCCLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
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DSSTOX Substance ID

DTXSID3059896
Record name 1,1,1-Trifluoroacetylacetone
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Molecular Weight

154.09 g/mol
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Physical Description

Clear liquid; [Sigma-Aldrich MSDS]
Record name 1,1,1-Trifluoro-2,4-pentanedione
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CAS No.

367-57-7
Record name 1,1,1-Trifluoro-2,4-pentanedione
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Record name 1,1,1-Trifluoroacetylacetone
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Record name Trifluoroacetylacetone
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Record name 2,4-Pentanedione, 1,1,1-trifluoro-
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Record name 1,1,1-Trifluoroacetylacetone
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Record name 1,1,1-trifluoropentane-2,4-dione
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Record name 1,1,1-TRIFLUORO-2,4-PENTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trifluoroacetylacetone?

A1: Trifluoroacetylacetone has the molecular formula C5H5F3O2 and a molecular weight of 156.09 g/mol.

Q2: What are the key spectroscopic features of trifluoroacetylacetone?

A2: Trifluoroacetylacetone exhibits characteristic peaks in various spectroscopic analyses:

  • Infrared (IR) Spectroscopy: [, , ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ]
      • Raman Spectroscopy: []

        Q3: Does trifluoroacetylacetone exist in different isomeric forms?

        A3: Yes, trifluoroacetylacetone primarily exists in two stable enol isomers: [, ]

          Q4: How does the rotational spectrum of trifluoroacetylacetone provide insights into its structure and dynamics?

          A4: Rotational spectroscopy studies reveal that trifluoroacetylacetone exists predominantly in the enolic Cs form. [] Analysis of the spectrum provides information on the internal rotation barriers of the CH3 and CF3 groups, indicating their dynamic behavior within the molecule.

          Q5: How does trifluoroacetylacetone behave in supercritical carbon dioxide (CO2)?

          A5: Studies have investigated the behavior of trifluoroacetylacetone in supercritical CO2, particularly its keto-enol equilibrium under high pressure. [] The keto form is favored at high pressure and low temperature. This information is valuable for understanding its potential in applications like supercritical fluid extraction.

          Q6: How does fluorination impact the properties of trifluoroacetylacetone compared to acetylacetone?

          A6: Fluorination significantly influences the properties of trifluoroacetylacetone compared to its non-fluorinated counterpart, acetylacetone: [, , , , ]

          • Volatility: Fluorinated β-diketonates, including trifluoroacetylacetone complexes, exhibit higher volatility, allowing for gas chromatography analysis at lower temperatures. []
          • Acidity: Trifluoroacetylacetone is more acidic than acetylacetone due to the electron-withdrawing effect of the CF3 group. [, ]
          • Keto-enol Equilibrium: Fluorination shifts the equilibrium towards the enol form, with the enol content increasing with the degree of fluorination. []
          • Solubility: The solubility of trifluoroacetylacetone and its metal complexes in both aqueous and organic solvents is affected by the presence of fluorine atoms. [, ]

          Q7: What catalytic applications does trifluoroacetylacetone have?

          A7: While not extensively explored as a catalyst itself, trifluoroacetylacetone acts as a versatile ligand in various metal complexes used in catalysis. [, , ] Its ability to modulate the electronic properties of metal centers contributes to the catalytic activity and selectivity of these complexes.

          Q8: How does trifluoroacetylacetone function as a ligand in metal complexation?

          A8: Trifluoroacetylacetone is a bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. [, , , , ] The formation of these complexes is pH-dependent, with complexation generally favored in acidic to neutral conditions.

          Q9: What factors influence the formation and stability of metal-trifluoroacetylacetone complexes?

          A9: Several factors contribute to the formation and stability of metal-trifluoroacetylacetone complexes: [, , ]

          • Metal ion properties: The nature of the metal ion (charge, size, electronic configuration) significantly impacts the stability of the complex. []
          • Solvent: The solvent used can affect the stability and solubility of both the ligand and the metal complex. []

          Q10: How is trifluoroacetylacetone employed in solvent extraction processes?

          A10: Trifluoroacetylacetone is a valuable extractant in solvent extraction, especially for separating metal ions. [, , , , , ] It forms extractable complexes with various metal ions, facilitating their transfer from an aqueous phase to an organic phase.

          Q11: What advantages does trifluoroacetylacetone offer in solvent extraction compared to other β-diketones?

          A11: Trifluoroacetylacetone presents certain advantages in solvent extraction: [, , , ]

          • Favorable extraction kinetics: The extraction rates can be faster, particularly for certain metal ions like iron(III). [, , ]

          Q12: How does the presence of micelles affect the behavior of trifluoroacetylacetone?

          A12: Studies have investigated the behavior of trifluoroacetylacetone in aqueous micellar solutions. [, ] The presence of cationic micelles can influence the keto-enol equilibrium, promoting the formation of enolate anions. Micelles can also affect the decomposition rate of the enolate.

          Q13: How is computational chemistry used to study trifluoroacetylacetone?

          A13: Computational methods, including Density Functional Theory (DFT) and molecular orbital calculations, contribute significantly to understanding trifluoroacetylacetone: [, , , ]

            Q14: Has trifluoroacetylacetone been explored for any biological applications?

            A14: While not a common pharmaceutical agent, some studies have explored the potential biological activity of trifluoroacetylacetone and related compounds: [, ]

            • Mutagenicity inhibition: Certain studies indicate that trifluoroacetylacetone can inhibit the mutagenicity of specific compounds, such as 2-nitrofluorene. []

            Q15: How is trifluoroacetylacetone utilized in analytical chemistry?

            A15: Trifluoroacetylacetone is a valuable reagent in analytical chemistry, particularly for the derivatization of compounds for gas chromatography (GC) analysis: [, , , ]

            • Amino acid analysis: It is commonly used to derivatize amino acids, forming volatile derivatives amenable to GC analysis. This technique is applied in various fields, including biochemistry, food chemistry, and clinical diagnostics. [, , , ]
            • Drug analysis: Trifluoroacetylacetone derivatization is employed for the GC analysis of specific drugs, such as isoniazid, in pharmaceutical preparations and biological samples. []

            Q16: Why is trifluoroacetylacetone a suitable derivatizing agent for GC analysis?

            A16: The properties of trifluoroacetylacetone make it suitable for derivatization in GC:

              Q17: Are there any environmental concerns associated with trifluoroacetylacetone?

              A17: While specific ecotoxicological data on trifluoroacetylacetone might be limited, it's essential to consider potential environmental impacts: [, ]

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